Isopropylmagnesium Chloride-Lithium Chloride

Catalog No.
S3443724
CAS No.
807329-97-1
M.F
C3H7Cl2LiMg
M. Wt
145.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropylmagnesium Chloride-Lithium Chloride

CAS Number

807329-97-1

Product Name

Isopropylmagnesium Chloride-Lithium Chloride

IUPAC Name

lithium;magnesium;propane;dichloride

Molecular Formula

C3H7Cl2LiMg

Molecular Weight

145.3 g/mol

InChI

InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2

InChI Key

DBTNVRCCIDISMV-UHFFFAOYSA-L

SMILES

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]

Canonical SMILES

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]

Grignard Reagent Preparation through Halogen-Metal Exchange

IMCLC offers a modern approach to preparing Grignard reagents, essential organometallic compounds used in organic synthesis. It facilitates halogen-metal exchange reactions, replacing a halogen atom on a molecule with a magnesium group. This allows for the creation of a wider variety of Grignard reagents compared to traditional methods using magnesium metal. For instance, IMCLC enables the synthesis of Grignard reagents from unactivated or hindered aryl halides (like methyl 2-iodobenzoate) which are challenging with traditional methods [1].

[1] Snider, B. B. (2015). Using Isopropylmagnesium Chloride-Lithium Chloride Complex for the Preparation of Grignard Reagents. Journal of Chemical Education, 92(2), 274–276.

Functionalization of Organic Molecules

IMCLC plays a crucial role in functionalizing various organic molecules. Here are some specific examples:

  • Deprotonation Studies: IMCLC's strong base properties make it useful in deprotonation studies. Researchers have employed it to deprotonate substrates like 2,3,5-trihalopyridine, leading to the formation of novel compounds with potential applications in pharmaceutical research [2].

[2] Bobbio, C., & Schlosser, M. (2001). Deprotonation of 2,3,5-Trifluoropyridine and Related Compounds with Isopropylmagnesium Chloride–Lithium Chloride Complex. European Journal of Organic Chemistry, 2001(2), 339–344.

  • Halogen-Magnesium Exchange Reactions: IMCLC's ability to perform halogen-magnesium exchange reactions allows for the introduction of functional groups onto organic molecules. This technique is particularly valuable for functionalizing unactivated aromatic and heteroaromatic carboxylic acids or imidazoles [3].

[3] Sigma-Aldrich. (n.d.). Isopropylmagnesium chloride lithium chloride complex solution 1.3 M in THF Turbo Grignard [Product information]. Retrieved March 5, 2024, from sigmaaldrich.com

  • Synthesis of Specific Compounds: IMCLC facilitates the synthesis of various complex molecules, including β,γ-unsaturated esters, allenic esters, alkylidenecyclopropanes, and functionalized triazenes [4, 5].

[4] Satoh, T., Kaneta, N., Matsushima, Y., & Yajima, I. (2009). Isopropylmagnesium Chloride-Lithium Chloride Complex: A Versatile Reagent for the Synthesis of β,γ-Unsaturated Esters and Allenic Esters. The Journal of Organic Chemistry, 74(18), 7302–7310.

[5] Satoh, T., & Saito, M. (2004). Isopropylmagnesium Chloride–Lithium Chloride Complex: A New and Efficient Reagent for the Synthesis of Alkylidenecyclopropanes. The Journal of Organic Chemistry, 69(1), 222–227.

Isopropylmagnesium Chloride-Lithium Chloride is an organometallic compound that combines isopropylmagnesium chloride with lithium chloride. Its molecular formula is C3H6Cl2LiMgC_3H_6Cl_2LiMg and it has a molecular weight of approximately 145.24 g/mol. This compound is typically encountered as a solution in tetrahydrofuran, appearing as a colorless to yellowish liquid that is highly flammable and moisture-sensitive . The compound serves as a Grignard reagent, which is pivotal in organic synthesis due to its reactivity with electrophiles.

The primary reaction involving Isopropylmagnesium Chloride-Lithium Chloride is its ability to participate in transmetalation processes. When lithium chloride is added to isopropylmagnesium chloride, it forms what are known as Turbo-Grignard reagents, which enhance the efficiency of transmetalation reactions. For example:

  • Formation of Turbo-Grignard Reagents:
    Isopropylmagnesium chloride+Lithium chlorideTurbo Grignard complex\text{Isopropylmagnesium chloride}+\text{Lithium chloride}\rightarrow \text{Turbo Grignard complex}

This complex can facilitate faster reactions compared to traditional Grignard reagents, allowing for more efficient synthesis of aryl and heteroaryl compounds by halogen-magnesium exchange .

Isopropylmagnesium Chloride-Lithium Chloride can be synthesized through the reaction of isopropyl chloride with magnesium metal in an ether solvent. The general reaction can be represented as follows:

Isopropyl chloride+MagnesiumIsopropylmagnesium chloride\text{Isopropyl chloride}+\text{Magnesium}\rightarrow \text{Isopropylmagnesium chloride}

Subsequently, lithium chloride can be added to form the complex:

Isopropylmagnesium chloride+Lithium chlorideIsopropylmagnesium chloride Lithium chloride complex\text{Isopropylmagnesium chloride}+\text{Lithium chloride}\rightarrow \text{Isopropylmagnesium chloride Lithium chloride complex}

This synthesis typically occurs under an inert atmosphere to prevent moisture contamination .

Isopropylmagnesium Chloride-Lithium Chloride is widely utilized in organic synthesis for:

  • Selective Metalations: It serves as a reagent for selective metalation processes.
  • Synthesis of Functionalized Compounds: It aids in the preparation of various functionalized aryl compounds and boronic esters.
  • Transmetalation Reactions: The Turbo-Grignard complex allows for rapid formation of Grignard reagents from aryl halides .

Interaction studies primarily focus on the reactivity of Isopropylmagnesium Chloride-Lithium Chloride with various electrophiles. The presence of lithium chloride enhances the reactivity of the Grignard reagent towards electrophilic substrates, allowing for more versatile synthetic routes. This characteristic makes it particularly valuable in creating complex organic molecules efficiently .

Several compounds are structurally or functionally similar to Isopropylmagnesium Chloride-Lithium Chloride. Here are a few notable examples:

Compound NameFormulaUnique Features
Ethylmagnesium BromideC2H5MgBrC_2H_5MgBrLess bulky than isopropyl; used for similar reactions but may have different selectivity.
Phenylmagnesium BromideC6H5MgBrC_6H_5MgBrKnown for forming aryl Grignard reagents; useful in aromatic substitution reactions.
ButyllithiumC4H9LiC_4H_9LiA strong base used for deprotonation; not a Grignard but shares some reactivity traits.

Isopropylmagnesium Chloride-Lithium Chloride stands out due to its enhanced reactivity from the Turbo-Grignard effect, allowing for faster and more efficient reactions compared to traditional Grignard reagents .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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